tert-Butyl 2-(pyridin-2-yl)hydrazinecarboxylate
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Overview
Description
Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C12H17N3O2 It is known for its unique structure, which includes a pyridine ring and a hydrazinecarboxylic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 2-pyridinecarboxylic acid with tert-butyl hydrazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI) may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI) can be compared with other similar compounds, such as:
Hydrazinecarboxylic acid esters: These compounds share the hydrazinecarboxylic acid ester group but differ in the substituents attached to the ester group.
Pyridine derivatives: Compounds with a pyridine ring structure, which may have different functional groups attached.
The uniqueness of Hydrazinecarboxylic acid, 2-(2-pyridinyl)-, 1,1-dimethylethyl ester (9CI) lies in its specific combination of the pyridine ring and the hydrazinecarboxylic acid ester group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(pyridin-2-ylamino)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWKUPHCUJHXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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